Tetrabutylammonium fluoride

Catalog No.
S607437
CAS No.
429-41-4
M.F
C16H36FN
M. Wt
261.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium fluoride

CAS Number

429-41-4

Product Name

Tetrabutylammonium fluoride

IUPAC Name

tetrabutylazanium;fluoride

Molecular Formula

C16H36FN

Molecular Weight

261.46 g/mol

InChI

InChI=1S/C16H36N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

FPGGTKZVZWFYPV-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[F-]

The exact mass of the compound Tetrabutylammonium fluoride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. It belongs to the ontological category of tetrabutylammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium fluoride (TBAF, CAS 429-41-4) is a premier lipophilic quaternary ammonium salt widely procured as a highly soluble source of nucleophilic fluoride ions. Unlike inorganic fluoride salts, TBAF exhibits excellent solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dichloromethane, enabling homogeneous reaction conditions [1]. It is most commonly supplied as a 1.0 M solution in THF or as a trihydrate, serving as the industry-standard reagent for the rapid and chemoselective deprotection of silyl ethers (e.g., TBS, TIPS, TBDPS) in complex organic synthesis. Its mild basicity and strong Si-F bond-forming thermodynamic driving force make it a critical enabler for orthogonal protecting group strategies and nucleophilic fluorination workflows where high processability and scalability are required.

Substituting TBAF with generic inorganic fluorides like potassium fluoride (KF) or sodium fluoride (NaF) fundamentally compromises processability due to their negligible solubility in standard organic solvents. When KF is used in THF, the reaction remains heterogeneous, drastically reducing the kinetics of desilylation or fluorination unless expensive and toxic phase-transfer catalysts (such as 18-crown-6) are added [1]. Conversely, substituting TBAF with acidic fluoride sources like HF-pyridine introduces severe chemoselectivity risks, often leading to the unintended cleavage of acid-labile protecting groups such as acetals or Boc groups. For workflows requiring rapid, homogeneous fluoride delivery under mildly basic conditions, TBAF cannot be directly replaced by inorganic or acidic alternatives without overhauling the entire synthetic route and downstream purification protocols.

Homogeneous Reaction Kinetics: TBAF vs. Inorganic Fluorides

In standard silyl ether deprotection workflows, the solubility of the fluoride source directly dictates cycle times. TBAF, supplied as a 1.0 M solution in THF, achieves complete deprotection of tert-butyldimethylsilyl (TBS) ethers in 2 to 16 hours at room temperature under homogeneous conditions [1]. In contrast, inorganic fluorides like KF or CsF exhibit extremely poor solubility in THF, requiring either prolonged heating, solvent switching to highly polar solvents (like DMF), or the mandatory inclusion of phase-transfer catalysts to achieve comparable conversion rates. This kinetic advantage makes TBAF the preferred choice for time-sensitive, multi-step API synthesis.

Evidence DimensionTBS ether deprotection time in THF at room temperature
Target Compound DataTBAF (1.0 M in THF): Complete conversion in 2–16 hours (homogeneous)
Comparator Or BaselineKF/CsF: Negligible reaction without phase-transfer catalysts or extended heating (heterogeneous)
Quantified DifferenceTBAF eliminates the need for phase-transfer catalysts while reducing reaction times from days to hours in standard ethereal solvents.
ConditionsStandard silyl ether cleavage in THF (approx. 4 M substrate), room temperature.

Procuring TBAF streamlines synthetic workflows by enabling rapid, homogeneous reactions without the added cost and purification burden of phase-transfer catalysts.

Chemoselectivity in Orthogonal Deprotection vs. Acidic Fluorides

The selection of a fluoride source must account for the stability of other functional groups on the substrate. When compared to acidic fluoride sources like HF-pyridine, which is often employed for base-sensitive substrates, TBAF provides a mildly basic environment that avoids the unintended cleavage of acid-labile groups such as acetals, ketals, and Boc-protected amines [1]. While HF-pyridine requires careful temperature control and extended reaction times to prevent side reactions, TBAF remains the dominant choice for complex molecules where orthogonal stability of acid-labile groups is paramount.

Evidence DimensionCompatibility with acid-labile protecting groups
Target Compound DataTBAF: Mildly basic, preserves acetals/ketals/Boc groups during desilylation
Comparator Or BaselineHF-Pyridine: Acidic, risks simultaneous cleavage of acid-sensitive groups
Quantified DifferenceTBAF provides orthogonal chemoselectivity for acid-labile substrates, whereas HF-pyridine requires strict substrate compatibility checks.
ConditionsDeprotection of multi-functionalized organic intermediates.

Buyers synthesizing complex APIs must procure TBAF to ensure high yields during late-stage desilylation without destroying previously installed acid-labile moieties.

Procurement Efficiency: TBAF vs. Specialized Anhydrous Fluorides (TASF / TBAT)

While specialized anhydrous fluoride sources like TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) and TBAT are highly effective for base-sensitive or strictly anhydrous nucleophilic fluorinations, they are significantly more expensive to procure [1]. For standard silyl deprotection and routine fluorination, TBAF (as a trihydrate or THF solution) provides the necessary nucleophilicity at a fraction of the cost. TASF and TBAT are reserved for niche applications where the mild basicity of TBAF (which can cause elimination side-reactions in sensitive secondary alkyl halides) is prohibitive. Thus, TBAF remains the most cost-effective baseline reagent for the vast majority of laboratory desilylation needs.

Evidence DimensionCost-efficiency and routine synthetic utility
Target Compound DataTBAF (THF solution/trihydrate): Highly cost-effective for standard desilylation
Comparator Or BaselineTASF / TBAT: Premium-priced, strictly anhydrous alternatives
Quantified DifferenceTBAF offers a vastly superior cost-to-performance ratio for routine deprotections, reserving TASF/TBAT only for highly elimination-prone substrates.
ConditionsStandard laboratory procurement for multi-step organic synthesis.

Procurement teams should default to TBAF for bulk desilylation workflows to optimize budgets, escalating to TASF only when strict anhydrous/non-basic conditions are chemically mandated.

Late-Stage Silyl Ether Deprotection in API Synthesis

Because TBAF provides rapid, homogeneous fluoride delivery in THF while maintaining mild basicity, it is the standard reagent for removing TBS, TIPS, and TBDPS protecting groups in the presence of acid-labile functionalities. It is heavily procured for multi-step pharmaceutical synthesis where orthogonal protecting group strategies are required to prevent degradation of the target molecule [1].

Homogeneous Nucleophilic Fluorination

TBAF serves as a highly soluble fluoride donor for the synthesis of fluorinated alkanes via the substitution of alkyl halides or sulfonates. Its lipophilic tetrabutylammonium counterion ensures the fluoride ion remains highly active in polar aprotic solvents, outperforming insoluble inorganic fluorides like KF in standard substitution workflows [1].

Catalytic Depolymerization of End-of-Life Silicones

Recent industrial recycling workflows utilize catalytic amounts of TBAF to depolymerize silicone rubbers and fluids into cyclic siloxane monomers (e.g., D4) at room temperature. TBAF's superior solubility in organic solvents allows it to achieve faster depolymerization kinetics compared to heterogeneous KF/crown-ether systems, making it an excellent candidate for scalable chemical recycling [2].

UNII

2618F0C37I

Related CAS

10549-76-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (37.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (37.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Corrosive;Irritant

Other CAS

429-41-4

Wikipedia

Tetrabutylammonium fluoride

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, fluoride (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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